Danegaptide Hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du chlorhydrate de ZP 1609 implique plusieurs étapes :

Matière de départ : La synthèse commence avec l’ester tert-butylique de la 4-amino-L-proline.

Formation d’un intermédiaire : Ce composé est réagi sélectivement avec le N-hydroxysuccinimide pour former un intermédiaire.

Réaction de couplage : L’intermédiaire est ensuite lié au Boc-Gly-OH par une condensation amide en phase liquide DCC/HOBT.

Produit final : Le composé résultant est ensuite converti en sa forme chlorhydrate pour donner le chlorhydrate de ZP 1609.

Analyse Des Réactions Chimiques

Le chlorhydrate de ZP 1609 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier aux niveaux des groupes amino et carboxyle.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Diabetic Retinopathy

A study demonstrated that Danegaptide significantly reduced vascular cell death in diabetic rat retinas. The compound preserved gap junction intercellular communication (GJIC) and decreased apoptosis under high glucose conditions. Key findings include:

- Cell Viability: Danegaptide-treated cells showed preserved GJIC and decreased cell death after exposure to high glucose levels.

- Vascular Integrity: Intravitreal injection of Danegaptide reduced the number of acellular capillaries and pericyte loss, indicating its potential to protect retinal vasculature in diabetes .

Chronic Kidney Disease

Research indicated that Danegaptide effectively blocks hemichannel-mediated ATP release in human proximal tubular epithelial cells treated with TGFβ1. This action leads to:

- Reduced Inflammation: The compound inhibited the expression of pro-inflammatory cytokines and profibrotic markers.

- Restoration of Cell Function: It partially restored the expression of proteins associated with cell cycle regulation and junction integrity .

Stroke Recovery

In rodent models of ischemic stroke, Danegaptide was found to enhance Cx43 gap junction coupling, leading to improved outcomes post-reperfusion. Notable results included:

- Decreased Infarct Volume: Administration of Danegaptide significantly reduced brain tissue damage following ischemia.

- Blood-Brain Barrier Penetration: The compound successfully crossed the blood-brain barrier, indicating its potential for neuroprotective therapies .

Data Tables

Case Study 1: Diabetic Retinopathy

In a controlled study involving diabetic rats, Danegaptide was administered intravitreally. Results showed a significant reduction in acellular capillaries compared to untreated groups, highlighting its protective effects on retinal vasculature.

Case Study 2: Chronic Kidney Disease

A series of experiments on primary human proximal tubular epithelial cells revealed that Danegaptide mitigated TGFβ1-induced changes associated with fibrosis. The compound's ability to restore cell cycle protein expression was particularly noteworthy.

Mécanisme D'action

Le chlorhydrate de ZP 1609 exerce ses effets en modifiant les jonctions lacunaires, qui sont essentielles à la communication intercellulaire dans le cœur . Il cible sélectivement les protéines de jonction lacunaires, améliorant leur fonction et améliorant la conduction électrique dans les tissus cardiaques . Cette action contribue à réduire l’apparition d’arythmies et à améliorer la fonction cardiaque globale .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de ZP 1609 est unique par rapport aux autres modificateurs de jonctions lacunaires en raison de sa haute sélectivité et de sa biodisponibilité orale . Parmi les composés similaires, citons :

GAP-134 : Un autre modificateur de jonction lacunaires ayant des propriétés antiarythmiques similaires.

Danegaptide : Un composé étroitement lié au chlorhydrate de ZP 1609, également utilisé pour la recherche cardiovasculaire.

Ces composés partagent des mécanismes d’action similaires, mais diffèrent par leurs structures chimiques et leurs applications spécifiques .

Activité Biologique

Danegaptide Hydrochloride, also known as GAP-134, is a synthetic dipeptide that has garnered attention for its biological activities, particularly in the context of cardiovascular and renal health. This article synthesizes current research findings on the biological activity of Danegaptide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Danegaptide functions primarily as a gap junction modulator . It enhances the coupling of gap junctions formed by connexin 43 (Cx43) in astrocytes and other cell types, which is crucial for intercellular communication. This modulation can influence various physiological processes, including inflammation, fibrosis, and cellular apoptosis.

- Astrocyte Gap Junctional Coupling : Danegaptide significantly increases Cx43 gap junction coupling in astrocytes without affecting hemichannel activity. This action is particularly beneficial in ischemic conditions, enhancing neuronal survival during events such as stroke .

- Inhibition of Hemichannel-Mediated ATP Release : In renal epithelial cells (hPTECs), Danegaptide has been shown to block TGFβ1-induced ATP release from hemichannels. This effect helps mitigate tubular injury and inflammation associated with chronic kidney disease (CKD) .

Renal Protection

A study conducted on human proximal tubule epithelial cells demonstrated that Danegaptide effectively prevents TGFβ1-induced damage by:

- Reducing carboxyfluorescein dye uptake and ATP release.

- Restoring expression levels of cell cycle inhibitors and tight junction proteins.

- Decreasing paracellular permeability, which is often compromised in CKD .

Table 1: Effects of Danegaptide on Key Biological Markers in hPTECs

| Biological Marker | Control (%) | TGFβ1 (%) | TGFβ1 + Danegaptide (%) |

|---|---|---|---|

| p16 | 100 | 358.8 | 193 |

| p21 | 100 | 221.8 | 142.2 |

| Cyclin D1 | 100 | 253.2 | 132.9 |

| Collagen I | 100 | 334.6 | Not specified |

| Collagen IV | 100 | 354.5 | Not specified |

This data indicates that Danegaptide not only protects against cellular damage but also restores normal cellular functions disrupted by pathological conditions.

Neuroprotective Effects

In a rodent model of ischemic stroke, Danegaptide was administered post-reperfusion and demonstrated significant neuroprotective effects by enhancing Cx43-mediated communication between astrocytes:

- Increased Cx43 Coupling : The treatment led to improved outcomes in terms of neuronal survival during ischemic episodes .

- Blood-Brain Barrier Penetration : The compound effectively crossed the blood-brain barrier, indicating its potential for systemic administration in treating neurological conditions .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of Danegaptide:

- Cardiovascular Applications : In a porcine model, Danegaptide reduced myocardial infarct size when administered before reperfusion, suggesting its role in cardioprotection during ischemic events .

- Chronic Kidney Disease (CKD) : The protective effects observed in vitro suggest that Danegaptide could be a promising candidate for treating CKD by mitigating fibrosis and inflammation linked to TGFβ1 signaling pathways .

Propriétés

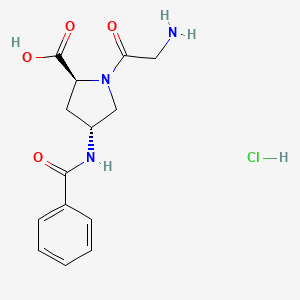

IUPAC Name |

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXPMNACLWKFRQ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659497 | |

| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943133-81-1 | |

| Record name | L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943133-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.